molecular formula C10H14O3S B8437730 5-(3-Hydroxy-3-pentyl)thiophene-2-carboxylic acid

5-(3-Hydroxy-3-pentyl)thiophene-2-carboxylic acid

Cat. No.: B8437730
M. Wt: 214.28 g/mol
InChI Key: UJEVAJKWTKIPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxy-3-pentyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

5-(3-hydroxypentan-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H14O3S/c1-3-10(13,4-2)8-6-5-7(14-8)9(11)12/h5-6,13H,3-4H2,1-2H3,(H,11,12)

InChI Key

UJEVAJKWTKIPIV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(S1)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. mixture of 2-(3-hydroxy-3-pentyl)thiophene (0.34 g, 2.0 mmol) in THF (2 ml) is added of 1.6 M n-butyllithium in Hex (2.75 ml, 4.4 mmol). The mixture is allowed to warm to RT and powderized dry ice (CO2) is added. After one h, the mixture is partitioned between diethyl ether and 1N NaHCO3. The aqueous layer is washed with ether, acidified with conc. HCl and extracted with ether. The organic layer is Na2SO4 dried, filtered, and concentrated to give the title compound (0.236 g, 53%).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

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